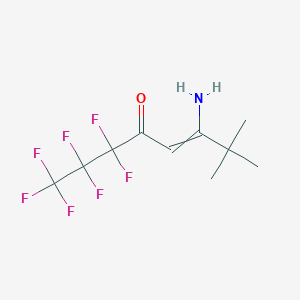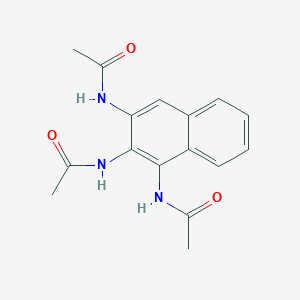
N,N',N''-(Naphthalene-1,2,3-triyl)triacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide is an organic compound characterized by the presence of three acetamide groups attached to a naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide typically involves the reaction of naphthalene-1,2,3-tricarboxylic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1,2,3-tricarboxylic acid: The precursor for the synthesis of N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide.
Naphthalene-1,2,3,4-tetrahydro-: A reduced form of naphthalene with different chemical properties.
Phenanthrene: Another polycyclic aromatic hydrocarbon with similar reactivity but different structural features.
Uniqueness: N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide is unique due to the presence of three acetamide groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
144153-03-7 |
|---|---|
Molekularformel |
C16H17N3O3 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
N-(3,4-diacetamidonaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C16H17N3O3/c1-9(20)17-14-8-12-6-4-5-7-13(12)15(18-10(2)21)16(14)19-11(3)22/h4-8H,1-3H3,(H,17,20)(H,18,21)(H,19,22) |
InChI-Schlüssel |
PKBSHDZROJAAKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=CC=CC=C2C(=C1NC(=O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


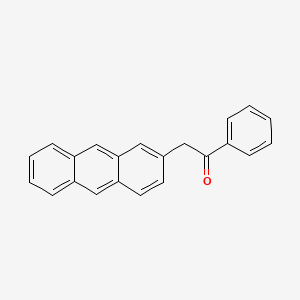
![2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane)](/img/structure/B15164599.png)
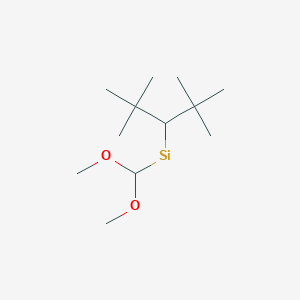
![4-[(Benzyloxy)methyl]cyclohex-3-en-1-one](/img/structure/B15164611.png)
![3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B15164635.png)
![[(1-Fluorododecan-2-YL)selanyl]benzene](/img/structure/B15164637.png)
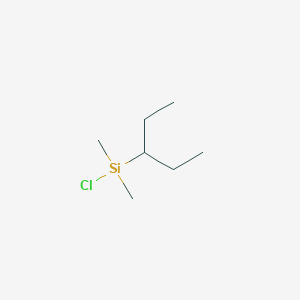
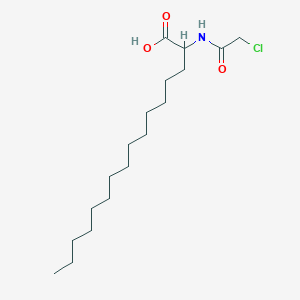
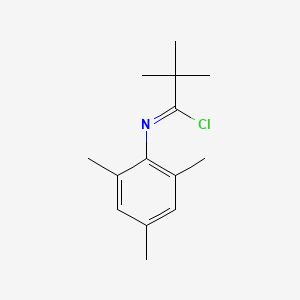
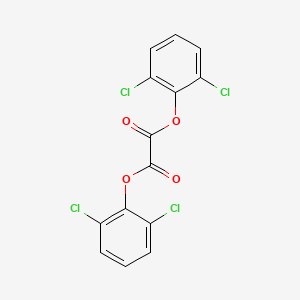
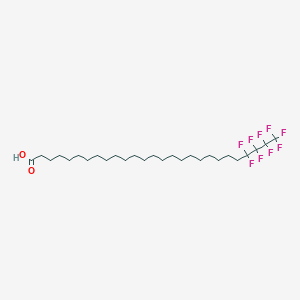
![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)
